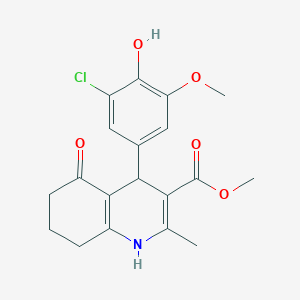![molecular formula C11H8BrNO2 B11699211 (4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンは、ブロモフェニル基とオキサゾール環を含むユニークな構造を持つ化学化合物です。
準備方法
合成経路と反応条件
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンの合成は、通常、4-ブロモベンズアルデヒドと2-メチル-4-オキサゾロンを特定の条件下で縮合させることから行われます。この反応は通常、水酸化ナトリウムなどの塩基とエタノールなどの溶媒の存在下で行われます。反応混合物を数時間還流して、出発物質が目的の生成物に完全に変換されるようにします。
工業生産方法
工業的な設定では、(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンの生産は、同様の合成経路を大規模で行う場合もあります。連続フロー反応器と自動化システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: ブロモフェニル基の臭素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がしばしば使用されます。
置換: メトキシドナトリウム (NaOCH3) やシアン化カリウム (KCN) などの求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな置換された誘導体の形成につながる可能性があります。
科学研究への応用
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探るための研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンの作用機序には、特定の分子標的との相互作用が関与しています。ブロモフェニル基とオキサゾール環は、酵素や受容体と相互作用し、生物学的経路の調節につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- (4Z)-4-[(4-クロロフェニル)メチレン]-2-メチル-オキサゾール-5-オン
- (4Z)-4-[(4-フルオロフェニル)メチレン]-2-メチル-オキサゾール-5-オン
- (4Z)-4-[(4-メチルフェニル)メチレン]-2-メチル-オキサゾール-5-オン
独自性
(4Z)-4-[(4-ブロモフェニル)メチレン]-2-メチル-オキサゾール-5-オンは、ブロモフェニル基に臭素原子があるために独自です。臭素原子は、その反応性と生物学的活性を影響を与える可能性があります。この独自性は、さまざまな分野における研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triazolo ring compounds: Compounds containing a triazole ring structure.
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.
Uniqueness
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of a bromophenyl group and an oxazol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- |
InChIキー |
NNLWNHDQERQKAH-POHAHGRESA-N |
異性体SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)Br)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC=C(C=C2)Br)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)
![1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)

